molecular formula C18H21FN2O3S B5601625 ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate

ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate

Cat. No. B5601625
M. Wt: 364.4 g/mol
InChI Key: XADSQZGECRVVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolone derivatives, similar to the compound of interest, often involves complex reactions including chlorination, deacetylation, and intramolecular cyclization reactions. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for tricyclic quinolones, highlights the crucial steps of chlorination and cyclization in quinolone synthesis (Matsuoka et al., 1997).

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic system containing a 4-oxoquinoline moiety. Structural elucidation often employs spectroscopic techniques, including X-Ray diffraction, to confirm the arrangement of atoms within the molecule. For example, the structure of related compounds has been confirmed through spectroscopic means, showcasing the importance of structural analysis in understanding the chemical behavior of these compounds (El-Abadelah et al., 2006).

Chemical Reactions and Properties

Quinolone derivatives undergo a variety of chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions, cyclocondensations, and reactions with various reagents to form different functionalized derivatives. The versatility in the chemistry of quinolones allows for the synthesis of a wide array of compounds with varying properties and potential applications (Zahra et al., 2007).

Scientific Research Applications

Antibacterial Applications

A study highlighted the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating significant activities of these compounds against both Gram-positive and Gram-negative bacteria. This research suggests the potential of such compounds, including ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate, in developing new antibacterial agents (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

Synthesis of Fluorinated Derivatives

Another research avenue involves the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, where ethyl esters of variously substituted quinolinecarboxylic acids, including the subject compound, were synthesized. These compounds are of interest for their potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).

Development of Fused Heterocycles

Research has also been conducted on the synthesis of heterocycles fused to 4-oxoquinoline-3-carboxylic acid. These studies involve the preparation of various esters and carboxylic acids derived from ethyl 1,4-dihydro-4-oxo-quinolinecarboxylates, indicating the utility of the subject compound in the synthesis of heterocyclic compounds with potential biological activities (El-Abadelah, Zahra, Khanfar, El-Abadelah, Zeller, & Voelter, 2009).

Broad-Spectrum Antibacterial Activities

Moreover, specific derivatives of quinolinecarboxylic acids, including the ethyl 1-ethyl-6-fluoro variant, have been investigated for their broad-spectrum antibacterial activities. These studies have shown promising results, underscoring the potential of such compounds in the development of new antibacterial agents with high efficacy against a wide range of bacterial strains (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).

properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-25-8-6-21/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADSQZGECRVVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCSCC3)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.